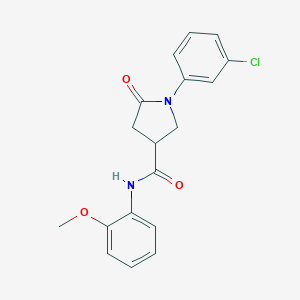
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMOP, is a synthetic compound that belongs to the pyrrolidine class of compounds. CMOP has been studied extensively due to its potential use in scientific research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high purity and yield. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high cost. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the use of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research and therapeutic applications. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and LOX enzymes. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields.
Eigenschaften
Produktname |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C18H17ClN2O3 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-3-2-7-15(16)20-18(23)12-9-17(22)21(11-12)14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
InChI-Schlüssel |
WQUUJOXNFXOXSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)

![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)

![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)


![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)